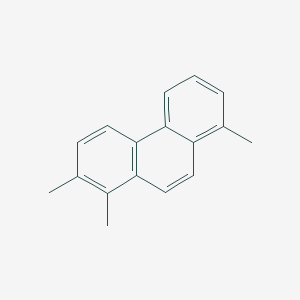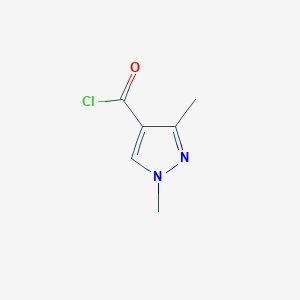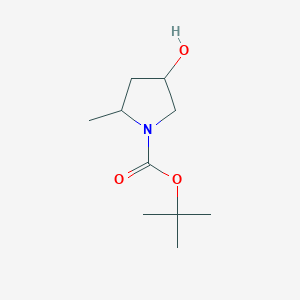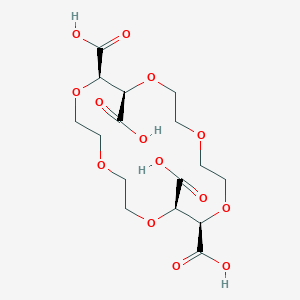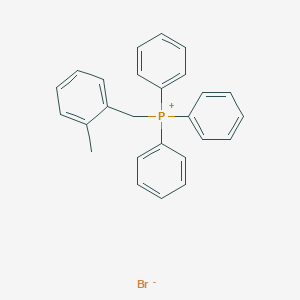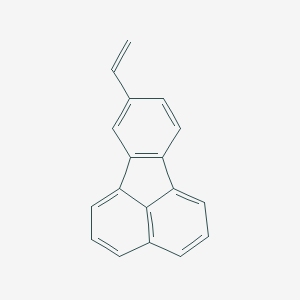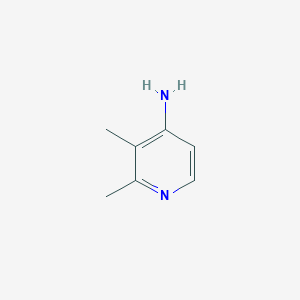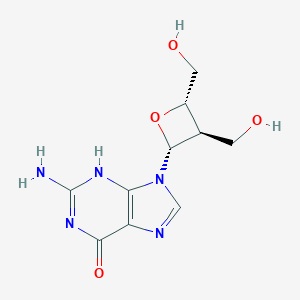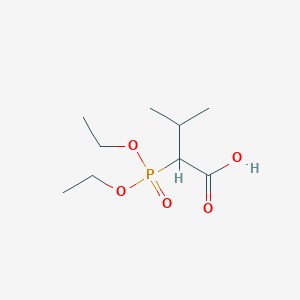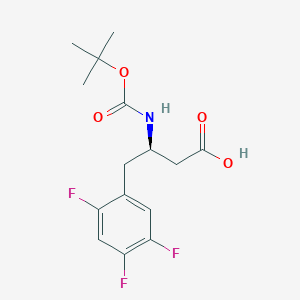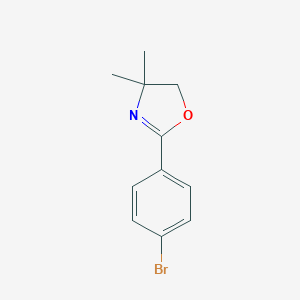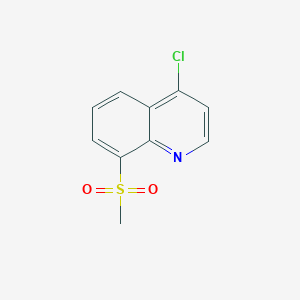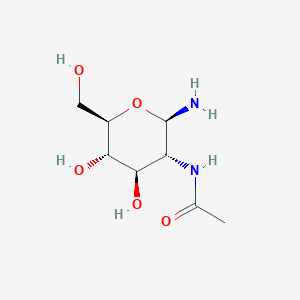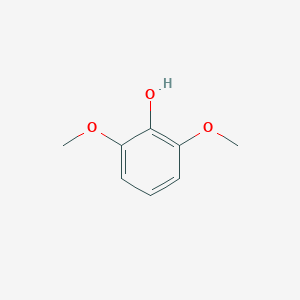
2-(2-Methylphenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-Methylphenyl)chromen-4-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka beans, sweet clover, and cinnamon. It has been used for centuries in traditional medicine for its anti-inflammatory, anti-coagulant, and anti-cancer properties. In recent years, there has been a growing interest in the synthesis and study of coumarin due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-Methylphenyl)chromen-4-one varies depending on its application. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and tyrosine kinase, which are involved in the inflammatory and cancer pathways. Coumarin has also been found to inhibit the activity of coagulation factors such as thrombin and factor Xa, which are involved in the blood clotting process. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to inhibit the activity of various enzymes involved in insect and fungal metabolism. In material science, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit fluorescence properties due to its aromatic structure.
生化学的および生理学的効果
Coumarin has been found to exhibit various biochemical and physiological effects depending on its application. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to reduce inflammation, inhibit cancer cell growth, and prevent blood clotting. It has also been found to exhibit anti-diabetic and anti-microbial effects. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit insecticidal and anti-fungal effects. In material science, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit fluorescence properties and to be a good candidate for the synthesis of various polymers.
実験室実験の利点と制限
The advantages of using 2-(2-Methylphenyl)chromen-4-one in lab experiments include its availability, low cost, and ease of synthesis. Coumarin also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, the limitations of using 2-(2-Methylphenyl)chromen-4-one in lab experiments include its potential toxicity, instability, and variability in biological activity depending on the source and method of synthesis.
将来の方向性
There are many future directions for the study of 2-(2-Methylphenyl)chromen-4-one, including the synthesis of new derivatives with improved biological activity, the development of new applications in medicine, agriculture, and material science, and the investigation of its potential toxicity and environmental impact. Additionally, the study of the mechanism of action of 2-(2-Methylphenyl)chromen-4-one and its derivatives can provide insights into the development of new drugs and therapies for various diseases.
科学的研究の応用
Coumarin has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to possess anti-inflammatory, anti-cancer, and anti-coagulant properties. It has also been studied for its potential use as an anti-diabetic and anti-microbial agent. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to possess insecticidal and anti-fungal properties. In material science, 2-(2-Methylphenyl)chromen-4-one has been studied for its potential use as a fluorescent dye and for the synthesis of various polymers.
特性
CAS番号 |
116115-49-2 |
|---|---|
製品名 |
2-(2-Methylphenyl)chromen-4-one |
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
2-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-10H,1H3 |
InChIキー |
XCXVIRAAVALBFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 |
正規SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 |
同義語 |
4H-1-Benzopyran-4-one,2-(2-methylphenyl)-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

